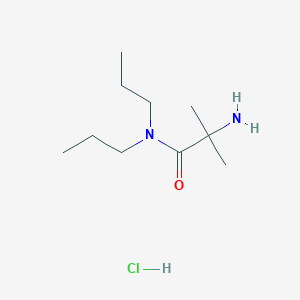
2-(环丙基甲基)-1,3-恶唑-4-羧酸
描述
2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki–Miyaura 偶联反应
2-(环丙基甲基)-1,3-恶唑-4-羧酸: 可作为Suzuki–Miyaura (SM) 偶联反应中的前体。该反应是有机化学中形成碳-碳键的关键方法。 该化合物有可能用于将恶唑环引入联芳基结构中,联芳基结构在药物和农用化学品中很常见 .
手性环丙基衍生物的合成
该化合物可用于合成手性环丙基衍生物。这些结构在药物化学中很重要,因为它们存在于许多生物活性分子中。 环丙基可以赋予刚性并影响所得化合物的立体化学 .
抗炎应用
环丙基甲基化合物的衍生物因其抗炎特性而被研究。 因此,2-(环丙基甲基)-1,3-恶唑-4-羧酸可以被修饰以增强其在该应用中的功效,有可能导致新型抗炎药物的诞生 .
抗菌和抗真菌活性
2-(环丙基甲基)-1,3-恶唑-4-羧酸中存在的结构基序已知具有抗菌和抗真菌活性。 对此应用的研究可能导致开发治疗细菌和真菌感染的新方法 .
皮肤调理剂
具有环丙基甲基的化合物与皮肤调理作用有关。 因此,2-(环丙基甲基)-1,3-恶唑-4-羧酸可以被探索作为化妆品配方中的一种潜在成分,以改善皮肤健康和外观 .
金属模板反应
2-(环丙基甲基)-1,3-恶唑-4-羧酸的恶唑环可以参与金属模板反应。 这些反应可用于构建复杂的分子结构,这些结构在材料科学和纳米技术中具有应用 .
属性
IUPAC Name |
2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBENHIXGENREIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)

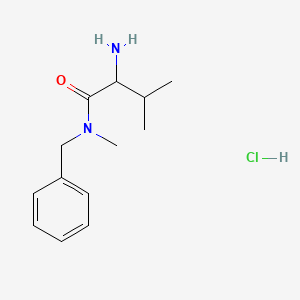
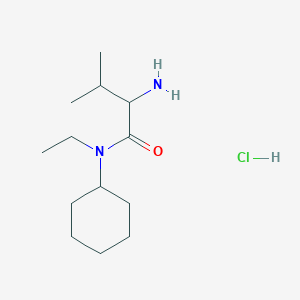
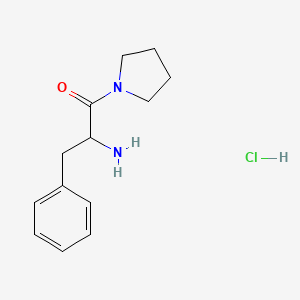

![3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527398.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)
![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)
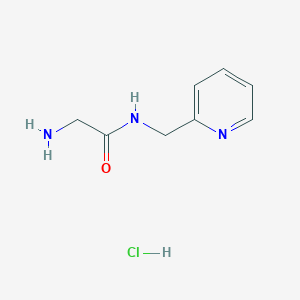

![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1527408.png)
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
